molecular formula C18H36O6 B035043 Dodecyl D-glucoside CAS No. 110615-47-9

Dodecyl D-glucoside

Cat. No. B035043
M. Wt: 348.5 g/mol
InChI Key: PYIDGJJWBIBVIA-IHAUNJBESA-N
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Description

Dodecyl D-glucoside is a nonionic surfactant molecule synthesized using various methods. It's particularly interesting for its surfactant properties and is synthesized through various chemical processes.

Synthesis Analysis

  • Dodecyl D-glucoside can be synthesized by cyclodextrin glucanotransferase from Bacillus macerans using α-cyclodextrin (α-CD) or soluble starch as glycosyl donor and dodecyl β-d-glucoside as acceptor substrates (Mathew & Adlercreutz, 2012).
  • Another method involves using β-glucosidase from Candida molischiana for enzymatic synthesis, focusing on transglucosylation and hydrolysis reversion reactions (Guéguen et al., 1995).

Molecular Structure Analysis

  • The primary coupling products in synthesis include dodecyl glucoheptaoside and dodecyl maltooctaoside, identified by mass spectrometry (Mathew & Adlercreutz, 2012).

Chemical Reactions and Properties

  • Dodecyl β-D-maltoside serves as an acceptor in the transfer of xylose from UDP-xylose, indicating that exogenous substrates behave similarly to glycogenin itself in this regard (Manzella et al., 1995).

Physical Properties Analysis

  • The physical properties of dodecyl D-glucoside are influenced by the synthesis method. For instance, using α-CD as donor yields pure compounds like C12G7, while using starch leads to a mixture of elongated alkyl glycosides (Mathew & Adlercreutz, 2012).
  • The synthesis of dodecyl glucoside at normal pressure has been explored, with factors like the amount of catalyst, reaction temperature, and ratio of materials affecting the yield (Xiang, 2002).

Chemical Properties Analysis

  • Dodecyl glucoside shows properties as a non-ionic surfactant, with applications in various chemical processes and surfactant applications (Mathew & Adlercreutz, 2012).

Scientific Research Applications

  • Polymer Synthesis : It is used in the synthesis of polymers, especially those with high molecular weight (Lu Yan, 2011).

  • Studying Surface Properties of Surfactants : Dodecyl D-glucoside is utilized to study the surface properties of nonionic and zwitterionic surfactants, particularly their nonideal miscibility in mixed monolayers and micelles (P. Wydro, 2007).

  • Labeling in Cell Research : It labels glycoconjugates on keratinocyte cell-surfaces, aiding in the identification of proteins and glycosaminoglycans like hyaluronic acid, heparan sulfate, and chondroitin sulfate (K. Brown & E. Parkinson, 1983).

  • Measuring Surface Tension and Micelle Concentration : It is used for measuring surface tension and determining the critical micelle concentration (CMC) in aqueous solutions of β-D-alkyl glucosides (K. Shinoda, Tokio Yamaguchi, R. Hori, 1961).

  • Glycogenin Assay Development : Dodecyl-beta-D-maltoside, a derivative, is used as an acceptor in glucosyl transfer by beef kidney glycogenin, useful in developing a simple glycogenin assay (S. Manzella, L. Rodén, E. Meezan, 1995).

  • Surfactant in Dye Extraction : As a surfactant, it aids in the extraction of water-miscible organic dyes from an aqueous phase to an organic phase (H. Noritomi, S. Tamai, Hiroaki Saito, Satoru Kato, 2009).

  • Cellular Differentiation Indicator : It serves as an indicator of cellular differentiation in intestinal epithelial cells (M. Weiser, 1973).

  • Bactericidal Properties : Non-toxic surfactants like Dodecyl maltoside (DDM) and octyl glucoside (OG) are effective in removing pulmonary tuberculosis's shield and have bactericidal properties (J. K. Stoops et al., 2010).

  • Interaction with Other Surfactants : Dodecyl D-glucoside strongly interacts with cationic, anionic, and zwitterionic surfactants, leading to synergism in systems containing these surfactants (M. J. Rosen & Shireen B. Sulthana, 2001).

  • Food and Feed Additive : Due to its rapid hydrolysis in the intestine and liver, it is suitable as an additive in food and feed (N. Weber & H. Benning, 1984).

Safety And Hazards

Dodecyl D-glucoside is a flammable material and can cause irritation to the skin, eye, and respiratory system . It is stable and resistant to acid, alkali, and electrolyte .

properties

IUPAC Name

(3R,4S,5S,6R)-2-dodecoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-18-17(22)16(21)15(20)14(13-19)24-18/h14-22H,2-13H2,1H3/t14-,15-,16+,17-,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIDGJJWBIBVIA-IHAUNJBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30893048
Record name Dodecyl D-glucopyranoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lauryl Glucoside

CAS RN

27836-64-2, 110615-47-9
Record name Lauryl glucoside
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Record name Lauryl glucoside
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Record name Poly(laurylglucoside)-7
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Record name Dodecyl D-glucoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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